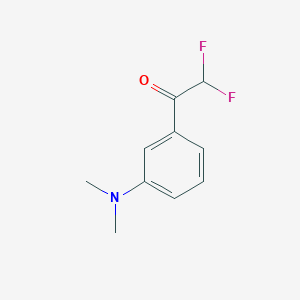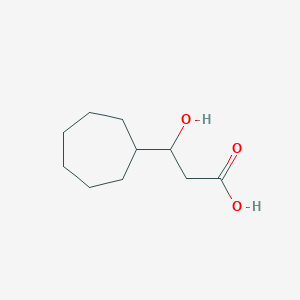
3-Cycloheptyl-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cycloheptyl-3-hydroxypropanoic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cycloheptyl group attached to a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis and reduction to yield the desired product. The reaction conditions typically involve:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using engineered microorganisms may offer a sustainable and efficient alternative for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Cycloheptyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride in dichloromethane
Major Products Formed
Oxidation: 3-Cycloheptyl-3-oxopropanoic acid
Reduction: 3-Cycloheptyl-1,3-propanediol
Substitution: 3-Cycloheptyl-3-chloropropanoic acid
Aplicaciones Científicas De Investigación
3-Cycloheptyl-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Cycloheptyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypropanoic acid: Lacks the cycloheptyl group, making it less hydrophobic and less sterically hindered.
3-Cyclohexyl-3-hydroxypropanoic acid: Contains a cyclohexyl group instead of a cycloheptyl group, resulting in different steric and electronic properties.
Uniqueness
3-Cycloheptyl-3-hydroxypropanoic acid is unique due to its cycloheptyl group, which imparts distinct steric and hydrophobic characteristics. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-cycloheptyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H18O3/c11-9(7-10(12)13)8-5-3-1-2-4-6-8/h8-9,11H,1-7H2,(H,12,13) |
Clave InChI |
SZYMHLFZNYERQT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B13596622.png)
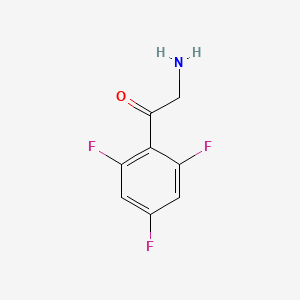
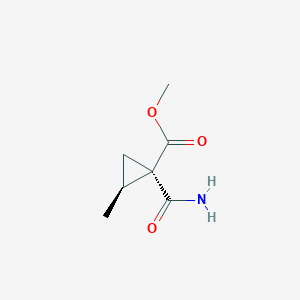
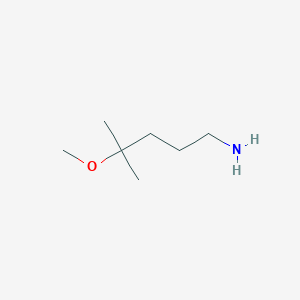
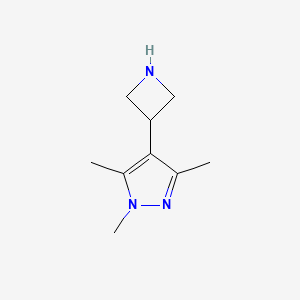

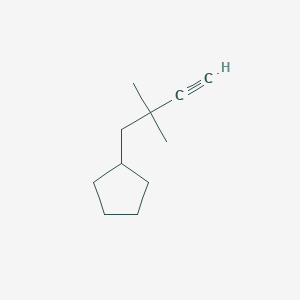

![methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid](/img/structure/B13596680.png)
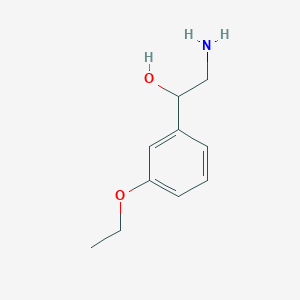
amine](/img/structure/B13596687.png)


